7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic organic compound belonging to the triazolo[4,3-a]pyrazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves cyclization reactions starting from esters of oxalic acid monoamides. One common approach is the cyclization of intermediate 3-hydrazinopyrazin-2-ones. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the triazolo[4,3-a]pyrazine ring.
Scientific Research Applications
Chemistry: In chemistry, 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a P2X7 receptor antagonist, which is useful in treating pain and inflammation. Its biological activity has been explored in various in vitro and in vivo studies.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating conditions such as chronic pain, autoimmune diseases, and cancer[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one exerts its effects involves the inhibition of P2X7 receptors. These receptors play a crucial role in the regulation of inflammatory responses and pain signaling. By antagonizing these receptors, the compound can reduce inflammation and alleviate pain.
Molecular Targets and Pathways:
P2X7 Receptors: These are purinergic receptors involved in the regulation of immune responses and pain signaling.
Inflammatory Pathways: The compound modulates pathways associated with inflammation, such as the NF-κB pathway.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: This compound is structurally similar but lacks the phenyl and propyl groups.
3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones: These compounds contain different substituents at the 3 and 7 positions.
Uniqueness: 7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific substituents, which confer distinct biological activities compared to other triazolo[4,3-a]pyrazine derivatives. Its ability to act as a P2X7 receptor antagonist sets it apart from other compounds in the same class.
Properties
IUPAC Name |
7-phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-6-12-15-16-13-14(19)17(9-10-18(12)13)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSIINSVXMBZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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